

# A Comprehensive Technical Guide to 5-Bromo-2-nitrophenol: Structure, Isomerism, and Synthesis

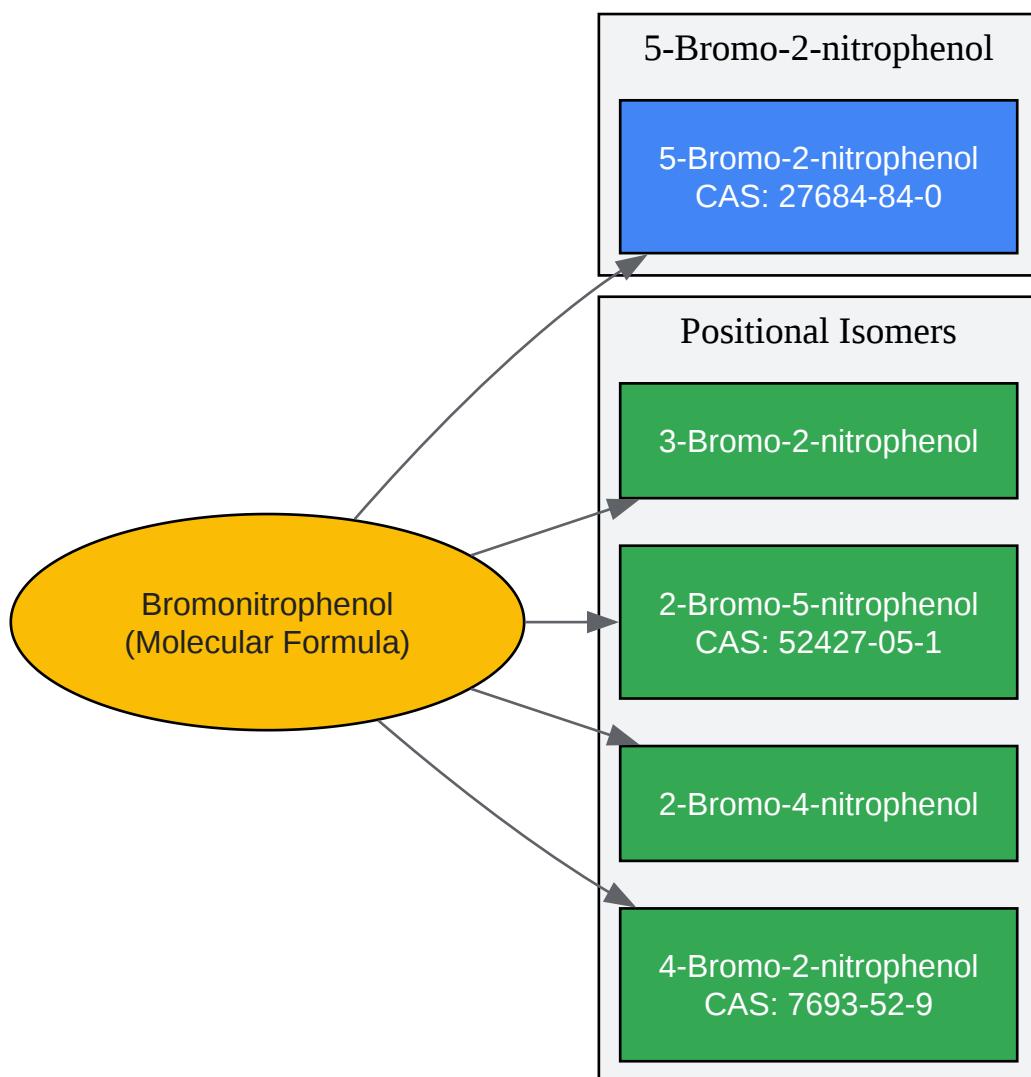
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromo-2-nitrophenol**

Cat. No.: **B022722**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **5-Bromo-2-nitrophenol** ( $C_6H_4BrNO_3$ ), a key intermediate in various chemical syntheses.<sup>[1]</sup> It details the compound's structural formula, explores its positional isomers, presents its physicochemical properties in a comparative format, and provides a detailed experimental protocol for its synthesis.

## Structural Formula and Isomerism

**5-Bromo-2-nitrophenol** is an aromatic compound derived from phenol, featuring a bromine atom and a nitro functional group attached to the benzene ring.<sup>[1]</sup> The molecular formula for **5-Bromo-2-nitrophenol** and its isomers is  $C_6H_4BrNO_3$ , and its molecular weight is approximately 218.00 g/mol.<sup>[2][3]</sup>

The IUPAC name for the primary compound is **5-bromo-2-nitrophenol**.<sup>[2]</sup> The positions of the bromo and nitro groups relative to the hydroxyl group (-OH) are critical for the molecule's reactivity and physical properties. Isomerism in bromonitrophenols is determined by the different possible arrangements of these three substituents on the benzene ring. There are numerous positional isomers, including but not limited to 4-Bromo-2-nitrophenol and 2-Bromo-5-nitrophenol.<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

Positional isomers of bromonitrophenol.

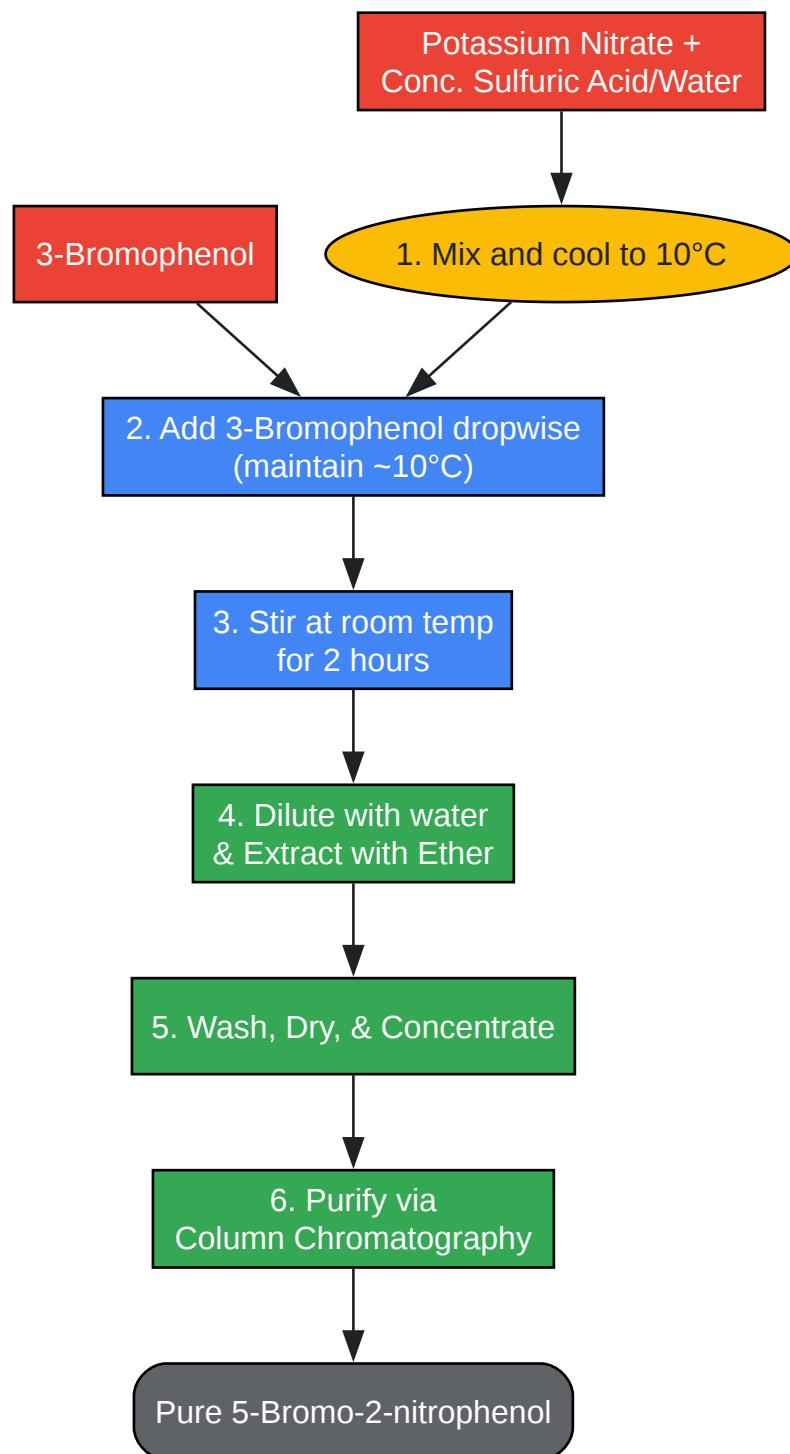
## Physicochemical Properties

The properties of **5-Bromo-2-nitrophenol**, such as melting point and acidity (pKa), are distinct from its isomers due to the electronic and steric effects of the substituent positions. The collected data is summarized below for comparison.

| Property         | 5-Bromo-2-nitrophenol                               | 4-Bromo-2-nitrophenol                         | 2-Bromo-5-nitrophenol                         |
|------------------|-----------------------------------------------------|-----------------------------------------------|-----------------------------------------------|
| CAS Number       | 27684-84-0[3][6]                                    | 7693-52-9[5]                                  | 52427-05-1[4]                                 |
| Molecular Weight | 218.00 g/mol [2][3]                                 | 218.00 g/mol                                  | 218.00 g/mol [4]                              |
| Appearance       | Pale yellow crystalline solid[7][8]                 | -                                             | -                                             |
| Melting Point    | 40-42 °C[7][8]                                      | 41-43 °C                                      | 115-118 °C                                    |
| Boiling Point    | 264.6 ± 20.0 °C<br>(Predicted)[7][8]                | 264.6 ± 20.0 °C<br>(Predicted)                | 264.6 ± 20.0 °C<br>(Predicted)                |
| Density          | 1.881 ± 0.06 g/cm <sup>3</sup><br>(Predicted)[7][8] | 1.881 ± 0.06 g/cm <sup>3</sup><br>(Predicted) | 1.881 ± 0.06 g/cm <sup>3</sup><br>(Predicted) |
| pKa              | 6.08 ± 0.13<br>(Predicted)[7][8]                    | 6.08 ± 0.13<br>(Predicted)                    | 6.41 ± 0.18<br>(Predicted)                    |
| Solubility       | Soluble in ethyl acetate and methanol[7][8]         | -                                             | -                                             |

## Experimental Protocol: Synthesis of 5-Bromo-2-nitrophenol

This section details a common laboratory procedure for the synthesis of **5-Bromo-2-nitrophenol** via the nitration of 3-Bromophenol.[7]


### Materials:

- 3-Bromophenol (49.35 g, 285 mmol)
- Potassium nitrate (51.5 g, 509 mmol)
- Concentrated sulfuric acid (32.6 mL)
- Water (105 mL + 350 mL for dilution)

- Ether
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane/ethyl acetate (19:1 mixture)

**Procedure:**

- Preparation of Nitrating Mixture: A mixed solution of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[7] Potassium nitrate (51.5 g, 509 mmol) is added slowly to this solution.[7]
- Nitration Reaction: The reaction mixture is stirred for 5 minutes. 3-Bromophenol (49.35 g, 285 mmol) is then added dropwise, ensuring the reaction temperature is maintained at approximately 10 °C.[7]
- Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours.[7]
- Work-up and Extraction: Upon completion, the reaction solution is diluted with 350 mL of water and extracted with ether.[7] The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7]
- Purification: The crude product is purified by flash column chromatography using a 19:1 hexane/ethyl acetate eluent to yield **5-bromo-2-nitrophenol** as a yellow-green solid.[7]



[Click to download full resolution via product page](#)

Synthesis workflow for **5-Bromo-2-nitrophenol**.

## Conclusion

**5-Bromo-2-nitrophenol** is a valuable chemical building block whose utility is defined by the specific arrangement of its functional groups. Understanding its structure, the properties of its various isomers, and reliable synthesis protocols is essential for its effective application in research and development, particularly in the pharmaceutical and fine chemical industries.[1] The provided data and protocols offer a foundational guide for professionals working with this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. 5-Bromo-2-nitrophenol | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [scbt.com](http://scbt.com) [scbt.com]
- 4. 2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 7. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 8. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Bromo-2-nitrophenol: Structure, Isomerism, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022722#5-bromo-2-nitrophenol-structural-formula-and-isomers>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)